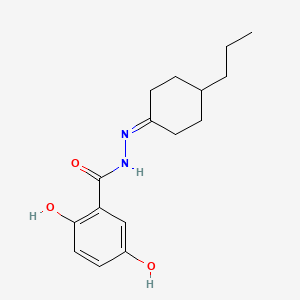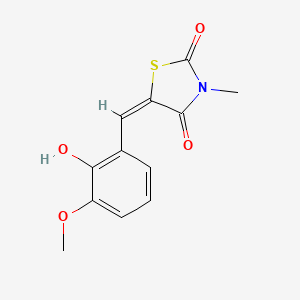
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research applications. ThT is a thiazole-based compound that has a high affinity for beta-sheet structures, making it a useful tool for studying amyloid fibril formation.
Mecanismo De Acción
ThT has a high affinity for beta-sheet structures, which are commonly found in amyloid fibrils. ThT binds to beta-sheet structures through hydrophobic interactions and hydrogen bonding, resulting in an increase in fluorescence intensity. The fluorescence intensity of ThT is directly proportional to the amount of beta-sheet structures present, making it a useful tool for monitoring amyloid fibril formation.
Biochemical and Physiological Effects:
ThT is a relatively safe compound and has no known biochemical or physiological effects. ThT has been shown to be non-toxic to cells at concentrations commonly used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ThT has several advantages in laboratory experiments, including its high sensitivity and selectivity for beta-sheet structures, its ease of use, and its compatibility with various experimental conditions. However, ThT has some limitations, such as its inability to distinguish between different types of beta-sheet structures and its potential interference with other fluorescent dyes.
Direcciones Futuras
There are several future directions for the use of ThT in scientific research. One potential direction is the development of ThT-based assays for the detection and quantification of amyloid fibrils in biological samples. Another direction is the use of ThT in the development of therapeutic agents for the treatment of amyloid-related diseases. Additionally, ThT can be used in the development of new imaging techniques for the visualization of beta-sheet structures in vivo.
Aplicaciones Científicas De Investigación
ThT has been widely used in scientific research applications, particularly in the field of protein misfolding and aggregation. ThT is commonly used to monitor the formation of amyloid fibrils, which are associated with many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ThT can also be used to study the aggregation of other proteins, such as prions and islet amyloid polypeptide.
Propiedades
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)9(18-12(13)16)6-7-4-3-5-8(17-2)10(7)14/h3-6,14H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARSWVHQAZRTMA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



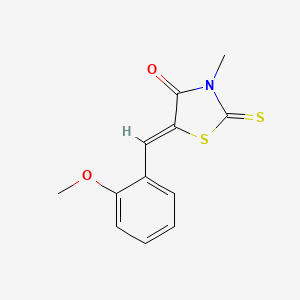
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
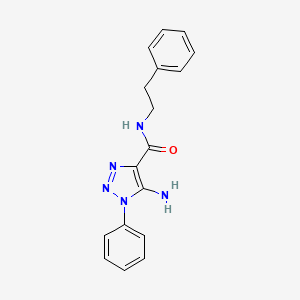
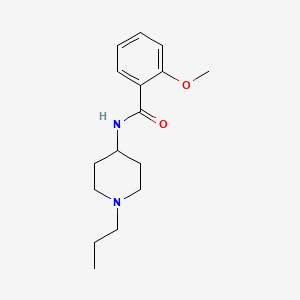
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
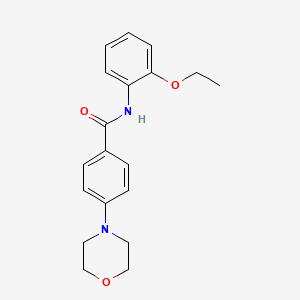
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)
